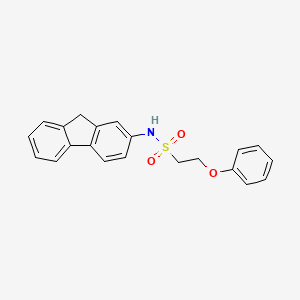
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide (NFEPS) is a synthetic, organosulfur compound commonly used for research purposes in laboratories. It is a white, odorless, crystalline solid that is highly soluble in water and other polar solvents. NFEPS has a wide range of applications in the field of scientific research, including its use as a catalyst in organic synthesis, as a ligand for metal complexes, and as a component in the synthesis of various organic compounds.
Scientific Research Applications
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide has a wide range of applications in scientific research. It has been used as a ligand for metal complexes, as a catalyst in organic synthesis, and as a component in the synthesis of various organic compounds. Additionally, this compound has been used to study the properties of catalysts, to investigate the reactivity of organic compounds, and to study the effects of various solvents on reaction rates.
Mechanism of Action
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide acts as a catalyst in organic synthesis by promoting the formation of covalent bonds between two reactants. This is due to its ability to form a complex with the reactants, which increases the reactivity of the reactants and facilitates the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has a low toxicity and does not cause any significant adverse effects in laboratory animals. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The use of N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is highly soluble in water and other polar solvents. Additionally, this compound has a low toxicity and does not cause any significant adverse effects in laboratory animals. However, the use of this compound in laboratory experiments also has some limitations. It is not very stable in the presence of oxygen and light, and it is susceptible to hydrolysis and oxidation.
Future Directions
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide has a wide range of potential applications in scientific research, and there are many possible future directions for its use. One potential future direction is the use of this compound as a catalyst in the synthesis of new materials. Additionally, this compound could be used to study the effects of various solvents on reaction rates, as well as to investigate the reactivity of organic compounds. Furthermore, this compound could be used to study the properties of catalysts and to develop new catalysts for organic synthesis. Finally, this compound could be used to study its potential biochemical and physiological effects, as well as its potential antioxidant activity.
Synthesis Methods
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide can be synthesized in a few different ways. One of the most common methods is the reaction of 2-phenoxyethanol with N-chlorosulfonyl-9H-fluorene in a two-stage synthesis. This method involves the first stage of reacting 2-phenoxyethanol with N-chlorosulfonyl-9H-fluorene in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base such as sodium ethoxide. The second stage involves the reaction of the resulting intermediate with aqueous sodium hydroxide to produce the desired this compound product.
properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,13-12-25-19-7-2-1-3-8-19)22-18-10-11-21-17(15-18)14-16-6-4-5-9-20(16)21/h1-11,15,22H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPSCKPLUCRDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide](/img/structure/B6495582.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6495594.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6495595.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B6495610.png)
![6-methyl-2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495625.png)
![1-(3-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6495633.png)
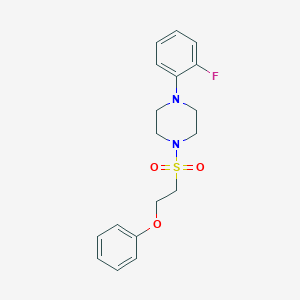
![2-{2-[(4-chlorophenyl)sulfanyl]acetamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6495646.png)
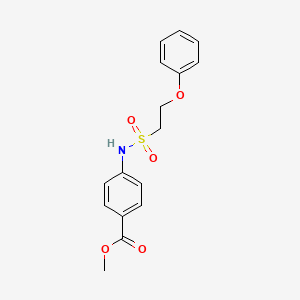
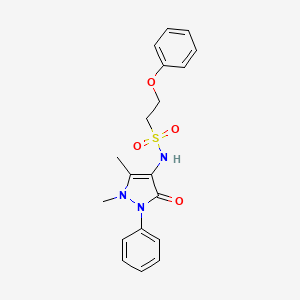

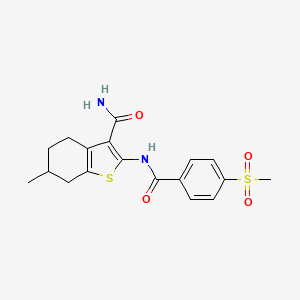
![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)